Direct Orange 15
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUJXRKQZXPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862636 | |
| Record name | 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325-35-5 | |
| Record name | C.I. Direct Orange 15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Direct Orange 15
Established Synthesis Pathways for Direct Orange 15
The traditional manufacturing processes for this compound are well-documented and typically begin with the synthesis of a precursor, C.I. Direct Yellow 11. quickcompany.inworlddyevariety.com These pathways are characterized by condensation and reduction reactions carried out in alkaline conditions.
The most common method for producing this compound (C.I. 40002/40003) is through the chemical reduction of C.I. Direct Yellow 11 (C.I. 40000). google.comworlddyevariety.com Direct Yellow 11 itself is synthesized via the self-condensation of 5-nitro-o-toluenesulfonic acid (or p-nitrotoluene-o-sulfonic acid) in an aqueous alkaline solution. google.comquickcompany.ingoogle.com
The subsequent conversion to this compound involves treating the Direct Yellow 11 solution with a reducing agent. worlddyevariety.com This process induces a bathochromic shift, changing the hue from yellow to orange, a step often referred to as "reddening". google.comquickcompany.in The extent of this color change can be controlled; for instance, a substoichiometric reduction of Direct Yellow 11 results in a yellowish-orange hue. google.comquickcompany.in The final product is a mixture of dye molecules with uncertain constitutions. google.comepo.org
Common reducing agents employed in this industrial process are organic compounds like glucose or other hydroxy aldehydes (pentoses, hexoses), and inorganic compounds such as sodium sulfide. google.comepo.orgworlddyevariety.com The reaction is typically carried out in an alkaline medium, such as a sodium hydroxide (B78521) solution. worlddyevariety.com
Table 1: Precursors and Reagents for Conventional Synthesis of this compound
| Role | Chemical Name | Function | Reference |
| Starting Material | 5-nitro-o-toluenesulfonic acid | Precursor for Direct Yellow 11 | google.comquickcompany.in |
| Intermediate | C.I. Direct Yellow 11 | Precursor dye that is reduced | worlddyevariety.com |
| Reducing Agent | Glucose | Reduces Direct Yellow 11 to this compound | google.comepo.orgworlddyevariety.com |
| Reducing Agent | Sodium Sulfide | Alternative reducing agent for Direct Yellow 11 | google.comepo.org |
| Medium | Sodium Hydroxide | Provides the necessary alkaline environment | worlddyevariety.com |
An alternative established pathway involves the direct condensation of specific precursor molecules in an alkaline medium, often in the presence of a reducing agent from the outset. One such method is the condensation of 2-Methyl-5-nitrobenzenesulfonic acid in a sodium hydroxide medium with a reducing agent present. worlddyevariety.com
Another route involves heating (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid, also known as 4,4′-dinitrostilbene-2,2′-disulfonic acid, in an alkaline solution containing a reducing agent. worlddyevariety.comblogspot.com The self-condensation of 4,4′-dinitrostilbene-2,2′-disulfonic acid under alkaline conditions can be influenced by various factors, leading to different products. blogspot.com For instance, successive reduction and condensation reactions with agents like glucose and caustic soda can yield a series of stilbene (B7821643) dyes, including Stilbene Orange 4R, which is closely related to this compound. blogspot.com
These condensation reactions are complex, often proceeding through several intermediate stages involving azo (-N=N-) and azoxy (-N=N(O)-) linkages, which contribute to the final orange color of the dye mixture. blogspot.com The process can be carried out without the intermediate isolation of Direct Yellow 11, proceeding directly from the initial precursors to the final orange dye. google.com
Reduction of Precursor Compounds (e.g., C.I. Direct Yellow 11)
Novel Approaches to this compound Synthesis
While traditional methods are effective, there is a growing impetus to develop more sustainable and efficient synthetic strategies for stilbene dyes, driven by the principles of green chemistry and the need for innovative chemical processes.
The application of green chemistry principles to dye synthesis is an area of active research, though specific examples for this compound are not widely documented. General trends in the field suggest potential avenues for exploration. One approach involves using biocatalysts or plant-based materials. For example, research has shown that materials derived from food waste, such as dried orange peels, can serve as catalysts in chemical reactions, aligning with the principle of using renewable feedstocks. acs.org
Biologically mediated synthesis, or biosynthesis, uses microorganisms or enzymes to perform chemical transformations. mdpi.com This can reduce the need for harsh reagents and conditions. While the biosynthesis of complex dyes like this compound is challenging, research into the catalytic reduction of other azo dyes using nanoparticles synthesized via green methods points to future possibilities. plos.orgmdpi.com For instance, silver nanoparticles (AgNPs) prepared using ginger extract have demonstrated good catalytic activity in the degradation (reduction) of Direct Orange 26 and Direct Blue 15 in the presence of a reducing agent like sodium borohydride. plos.org This suggests that biogenic nanoparticles could potentially be used to catalyze the reduction step in this compound synthesis, offering a more environmentally friendly alternative to conventional methods.
Modern organic synthesis offers a toolkit of reactions that represent innovative strategies for constructing the stilbene backbone, which is central to this compound. wiley-vch.de While these are often applied to the synthesis of fine chemicals and pharmaceuticals rather than bulk dyes, they represent the cutting edge of stilbene chemistry. virginia.edu
Key innovative strategies include:
Palladium-catalyzed reactions: The Heck reaction and Suzuki coupling are powerful methods for forming the carbon-carbon double bond of the stilbene core. researchgate.net Palladium on zirconia has been shown to be an effective heterogeneous catalyst for synthesizing substituted stilbenes from aryl halides and olefins. researchgate.net
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic and reliable methods for olefination. wiley-vch.de The Wittig reaction involves reacting an aldehyde or ketone with a phosphonium (B103445) ylide, while the HWE reaction uses a phosphonate (B1237965) carbanion. wiley-vch.de Modified Wittig-Horner reactions have been developed for the synthesis of stilbenes bearing various functional groups. wiley-vch.de
McMurry Reaction: This reaction involves the reductive coupling of two aldehyde or ketone molecules using a titanium reagent to form an alkene, providing another route to the stilbene structure. acs.org
Rhodium-Catalyzed C-H Activation: A one-pot approach has been developed for synthesizing stilbene derivatives from arenes and vinyl arenes using a rhodium catalyst. This method avoids the need to pre-functionalize the substrates, improving atom economy and reducing waste. virginia.edu
These modern methods offer high selectivity and efficiency but often require expensive catalysts and specific reaction conditions, which can be a barrier to their application in the large-scale, cost-sensitive production of dyes like this compound. virginia.edu
Table 2: Comparison of Synthesis Approaches for Stilbene Dyes
| Approach | Methodology | Advantages | Challenges for Bulk Production |
| Established | Alkaline condensation/reduction of nitro-aromatic precursors. | Low-cost, readily available intermediates, scalable. | Use of harsh reagents, generation of chemical waste. |
| Green Chemistry | Use of biocatalysts, renewable feedstocks, biogenic nanoparticles. | Environmentally friendly, reduced toxicity. | Lower catalytic activity, optimization required, scalability. |
| Innovative Synthetic | Palladium-catalyzed cross-couplings, Wittig/HWE reactions, C-H activation. | High selectivity, high yields, structural precision. | Expensive catalysts, multi-step processes, cost-prohibitive. |
Green Chemistry Routes and Biologically Mediated Synthesis
Derivatization and Structural Modification of this compound Analogues
Derivatization involves chemically modifying a core molecule to create analogues with different properties. researchgate.net For stilbene dyes, this is a common strategy to produce a wide range of colors and improve performance characteristics like lightfastness or fiber affinity. The fundamental structure of this compound, a sulfonated azo-stilbene, serves as a scaffold for such modifications.
Research into stilbene dye analogues involves several approaches:
Varying Coupling Components: In the synthesis of azo-stilbene dyes, the bis-diazonium salt of 4,4'-diaminostilbene-2,2'-disulfonic acid can be coupled with various aromatic compounds (coupling components). sciforum.nettsijournals.com Changing the substituents on the coupling component allows for the synthesis of a series of dyes with shades ranging across the spectrum.
Introduction of Heterocyclic Moieties: Incorporating heterocyclic systems, such as quinazolinone, into the stilbene structure can lead to dyes with good fastness properties. tsijournals.com
Synthesis of Hybrid Molecules: Novel multifunctional molecules can be created by combining the stilbene framework with other chemical moieties. For example, azo-stilbene and pyridine-amine hybrid molecules have been designed to target specific biological applications by integrating an amyloid-binding stilbene core with a metal-chelating arm. chemrxiv.org
Modification for Advanced Applications: Stilbene derivatives can be synthesized with specific functional groups to create materials for nonlinear optics or as molecular linkers for silver nanoparticles in photonic materials. researchgate.netscitepress.org Amide and ester derivatives of trans-stilbene (B89595) have been synthesized to explore their antioxidant and neuroprotective effects. nih.gov
These structural modifications highlight the versatility of the stilbene chemical framework, allowing for the creation of a vast library of dyes and functional molecules based on the same core structure as this compound.
Strategies for Enhancing Specific Interactions
Strategies to enhance the specific interactions of dyes like this compound often involve the introduction of functional groups that can participate in stronger intermolecular forces, such as hydrogen bonding or enhanced van der Waals interactions. These modifications aim to improve properties like binding affinity to substrates and catalytic activity. rsc.org
One common approach involves the covalent tethering of small molecules or "fragments" to the dye structure. rsc.org This can lead to a constitutively-activated molecule with improved catalytic efficiency and increased susceptibility to certain inhibitors. rsc.org The selection of these fragments is crucial, as their specific interactions with the target substrate determine the extent of enhancement. rsc.org For instance, modifications that allow for π-stacking interactions can influence the catalytic behavior. rsc.org
The table below summarizes various chemical modification strategies and their intended effects on molecular interactions.
| Modification Strategy | Target Interaction | Potential Outcome |
| Covalent tethering of fragments | Hydrogen bonding, π-stacking | Enhanced catalytic activity, improved binding affinity |
| Introduction of heterocyclic moieties | Varied intermolecular forces | Altered bioactive properties |
| Strategic placement of functional groups | Hydrogen bonding, hydrophobic interactions | Maintained or improved binding without structural disruption |
Impact of Substituent Groups on Reactivity
The reactivity of aromatic compounds like this compound is significantly influenced by the nature of the substituent groups attached to the aromatic rings. These groups can either donate or withdraw electrons, thereby activating or deactivating the ring towards electrophilic substitution. libretexts.orgsavemyexams.com
Electron-donating groups (EDGs) , such as hydroxyl (-OH), amino (-NH2), and alkyl (-CH3) groups, increase the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles. savemyexams.comstudymind.co.uk These groups are typically ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent, respectively. libretexts.orgsavemyexams.com This is due to the stabilization of the carbocation intermediate through resonance. libretexts.org
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and carbonyl (-C=O) groups, decrease the electron density of the ring, making it less reactive. savemyexams.comstudymind.co.uk These groups are generally meta-directing. libretexts.org Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho- and para-directing because of their electron-donating resonance effect. libretexts.org
The following table outlines the effects of different types of substituent groups on the reactivity of an aromatic ring.
| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |
| Activating | Increases reactivity | Ortho, Para | -OH, -NH2, -CH3 |
| Deactivating | Decreases reactivity | Meta | -NO2, -C=O, -SO3H |
| Deactivating | Decreases reactivity | Ortho, Para | -F, -Cl, -Br, -I |
Molecular Interactions and Spectroscopic Characteristics of Direct Orange 15
Advanced Spectroscopic Characterization Techniques Applied to Direct Orange 15
Modern analytical chemistry employs a range of spectroscopic methods to probe the intricate details of molecular structure and reactivity. For a complex azo dye like this compound, these techniques are indispensable for confirming its identity, investigating its stability, and identifying the byproducts of its transformation.
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying dyes like this compound. The absorption spectrum is characterized by distinct bands that correspond to electronic transitions within the molecule. For azo dyes, a prominent band in the visible region is attributed to the n→π* transition of the azo group (–N=N–), which is responsible for the dye's color. Another band in the ultraviolet region arises from the π→π* transitions within the aromatic rings. researchgate.net The stability and absorption maximum of the dye can be influenced by the pH of the solution. For instance, studies on similar direct dyes have shown that changes in pH can alter the absorption spectrum, sometimes leading to the appearance of new bands. cambridge.org
During degradation studies, UV-Vis spectroscopy is used to monitor the decrease in the concentration of the dye over time. The disappearance of the main visible absorption band indicates the cleavage of the azo bond and the loss of color. frontiersin.org For example, in the photocatalytic degradation of Orange G, a related azo dye, the decrease in the peak at 475 nm was used to track the degradation process. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides further mechanistic insights. While many azo dyes exhibit low fluorescence in solution, their emission properties can change significantly upon interaction with other molecules or surfaces. For some dyes, fluorescence increases dramatically upon binding to macromolecules like DNA, a phenomenon that can be used to study intercalation mechanisms. beilstein-journals.org Although not a primary characteristic of all direct dyes, the potential for fluorescence allows for sensitive detection and the study of binding interactions.
Table 1: Representative UV-Visible Spectral Data for Azo Dyes This table presents typical data for analogous azo dyes to illustrate the principles applicable to this compound.
| Dye | Peak Type | Wavelength (nm) | Transition | Reference |
|---|---|---|---|---|
| Orange G | Absorption | 475 | n→π* (–N=N– group) | researchgate.net |
| Orange G | Absorption | 330 | π→π* (aromatic rings) | researchgate.net |
| Direct Red 81 | Absorption | 514 | Main visible peak | frontiersin.org |
| Thiazole Orange Analogue | Absorption | 509–519 | Longest wavelength band | beilstein-journals.org |
In the context of this compound, IR spectroscopy can identify key functional groups. For example, the characteristic stretching vibrations of the azo (–N=N–) group, sulfonate (–SO3) groups, and various bonds within the aromatic naphthalene (B1677914) and benzene (B151609) rings would produce distinct peaks in the IR spectrum. During degradation, the disappearance of the azo peak and the appearance of new peaks, such as those for –OH or amine (–NH2) groups, can confirm the breakdown of the parent molecule. frontiersin.org
Raman spectroscopy is particularly useful for analyzing the skeletal structure of molecules and symmetric vibrations that may be weak or absent in IR spectra. libretexts.orgresearchgate.net It can provide a unique vibrational fingerprint of the dye. mdpi.com In studies of dye degradation, Raman spectroscopy can track the cleavage of specific bonds. For complex mixtures, the sharp, well-resolved peaks in Raman spectra are advantageous for identifying individual components. nih.gov The combined use of IR and Raman spectroscopy provides a more complete structural picture than either technique alone. jchps.com
Table 2: Key Vibrational Modes for Azo Dye Characterization This table outlines the expected vibrational modes relevant for the structural analysis of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Azo (–N=N–) | Stretching | 1400 - 1450 | IR / Raman |
| Sulfonate (S=O) | Asymmetric Stretching | 1150 - 1210 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR / Raman |
| C–H (Aromatic) | Stretching | 3000 - 3100 | IR / Raman |
| O–H (Phenolic) | Stretching (broad) | 3200 - 3600 | IR |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, making it invaluable for identifying the intermediate and final products formed during the degradation of this compound. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR are commonly used.
In a typical degradation study, the initial NMR spectrum of the pure dye would show a complex pattern of signals corresponding to the different hydrogen and carbon atoms in its aromatic rings and other structural components. mdpi.commdpi.com After degradation, the sample would be analyzed again. The disappearance of signals from the parent dye and the emergence of new signals provide direct evidence of its transformation. By analyzing the chemical shifts, coupling patterns, and integration of the new peaks, the exact structures of the degradation products can be pieced together. For instance, the formation of smaller aromatic compounds like substituted phenols or anilines would result in simpler NMR spectra with characteristic chemical shifts. frontiersin.orgmdpi.com Studies on the degradation of other dyes and nitroaromatic compounds have successfully used NMR to identify a wide array of transformation products, including aldehydes, carboxylic acids, and amines. nih.govplos.org
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. uwindsor.ca It is essential for identifying degradation products and elucidating the complex pathways of dye breakdown. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective as they first separate the complex mixture of degradation products before they enter the mass spectrometer. researchgate.net
In a typical analysis, the mass spectrum of the parent this compound molecule would show a prominent peak corresponding to its molecular ion. During degradation, this peak would decrease in intensity, while new peaks corresponding to various intermediates and final products appear. uwindsor.ca Tandem mass spectrometry (MS/MS) provides even deeper insight. In this technique, a specific ion (e.g., a suspected degradation product) is selected and fragmented further, and the resulting fragment ions are analyzed. mdpi.comnih.gov This fragmentation pattern provides structural information that helps to confirm the identity of the product. osti.gov Through the systematic identification of these intermediates, a step-by-step degradation pathway can be proposed, showing, for example, the initial cleavage of the azo bond followed by further breakdown of the resulting aromatic amines. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Analysis
Investigation of Intermolecular Interactions with this compound
The effectiveness of this compound in dyeing processes and its behavior in environmental systems are governed by its intermolecular interactions with various substrates and materials.
The removal of dyes like this compound from wastewater is often achieved through adsorption onto solid materials. Understanding the interactions between the dye molecule and the adsorbent surface is crucial for optimizing this process. The primary mechanisms governing these interactions include electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net
This compound is an anionic dye due to its sulfonate (–SO₃⁻) groups. Therefore, its adsorption is highly dependent on the surface charge of the adsorbent and the pH of the solution. bibliotekanauki.pl On materials with a positively charged surface (typically at a pH below the adsorbent's point of zero charge, or pHPZC), strong electrostatic attraction occurs between the adsorbent and the anionic dye molecules, leading to high adsorption efficiency. cambridge.orgbibliotekanauki.pl As the pH increases, the adsorbent surface becomes more negatively charged, resulting in electrostatic repulsion and a decrease in dye uptake. bibliotekanauki.plresearchgate.net
Table 3: Common Mechanisms in Dye-Adsorbent Interactions
| Interaction Type | Description | Influencing Factors | Reference |
|---|---|---|---|
| Electrostatic Attraction | Force between negatively charged dye anions (e.g., –SO₃⁻) and a positively charged adsorbent surface. | Solution pH, Point of Zero Charge (pHPZC) of adsorbent | cambridge.orgbibliotekanauki.plmdpi.com |
| Hydrogen Bonding | Formation of H-bonds between H-bond donors/acceptors on the dye and the adsorbent. | Presence of functional groups like -OH, -NH₂, C=O | mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the dye and the adsorbent. | Aromaticity of dye and adsorbent surface | researchgate.netmdpi.com |
| van der Waals Forces | Weak intermolecular forces based on temporary fluctuations in electron density. | Molecular size and proximity | researchgate.net |
Dye-Catalyst Surface Interactions in Degradation Processes
The degradation of this compound, an azo dye, through advanced oxidation processes (AOPs) is fundamentally governed by the interactions occurring at the interface between the dye molecule and the catalyst surface. acs.orgsciopen.com These interactions are critical as they dictate the efficiency of the degradation process, influencing adsorption, the generation of reactive oxygen species (ROS), and the subsequent breakdown of the dye structure. mdpi.comrsc.org
The initial and crucial step in the heterogeneous catalytic degradation of this compound is the adsorption of the dye molecules onto the catalyst's surface. researchgate.netmdpi.com This process is influenced by several factors, including the surface area and charge of the catalyst, the molecular structure of the dye, and the pH of the solution. acs.org For instance, in photocatalytic systems using titanium dioxide (TiO2) or zinc oxide (ZnO), the pH of the solution determines the surface charge of the catalyst. mdpi.comjeeng.net this compound is an anionic dye due to its sulfonate groups. mdpi.com In acidic conditions, the catalyst surface becomes positively charged, promoting the electrostatic attraction and adsorption of the anionic dye molecules, which can lead to higher degradation efficiency. researchgate.netresearchgate.net Conversely, in alkaline conditions, the catalyst surface becomes negatively charged, leading to repulsion of the dye molecules and a decrease in degradation rates. researchgate.net
The nature of the catalyst material plays a significant role in the adsorption and subsequent degradation process. Catalysts with a large surface area and numerous active sites provide more locations for the dye molecules to adsorb and for the catalytic reactions to occur. unn.edu.ng Nanocrystalline materials are often favored for their high surface-area-to-volume ratio, which enhances their catalytic activity. unn.edu.ng For example, the use of CoFe2O4/Ag2O nanocomposites has been shown to improve the degradation of similar azo dyes by providing a higher surface area for adsorption and facilitating the generation of hydroxyl radicals. irost.ir The silver oxide (Ag2O) in the composite acts as a bridge to reduce the recombination of electron-hole pairs, thereby enhancing photocatalytic activity. irost.ir Similarly, the modification of catalysts, such as doping TiO2 with zinc, can alter the surface properties and improve degradation efficiency. scielo.br
Once adsorbed, the dye molecules interact with the reactive species generated on the catalyst surface. In photocatalysis, the absorption of light by the semiconductor catalyst generates electron-hole pairs. acs.org These charge carriers can directly react with the adsorbed dye molecules or with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which are powerful oxidizing agents that attack and break down the complex structure of this compound. acs.orgrsc.org The degradation process typically involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, leading to decolorization. researchgate.net Further oxidation of the resulting aromatic intermediates can lead to complete mineralization into carbon dioxide, water, and inorganic ions. irost.ir
In sonocatalysis, the interaction between the catalyst and the dye is facilitated by acoustic cavitation. The implosion of cavitation bubbles near the catalyst surface generates localized hot spots with high temperature and pressure, leading to the formation of reactive radicals and enhancing the mass transfer of the dye to the catalyst surface. rsc.org This process can also help to keep the catalyst surface clean and active for extended periods. nih.gov
The table below summarizes research findings on the degradation of azo dyes, including this compound and structurally similar dyes, highlighting the role of dye-catalyst interactions.
| Catalyst System | Target Dye | Key Findings on Dye-Catalyst Interaction | Reference(s) |
| CoFe2O4/Ag2O | Direct Orange 26 | Enhanced adsorption on the catalyst surface due to high surface area. Ag2O reduces electron-hole recombination, increasing hydroxyl radical production. | irost.ir |
| Sn(II)-Amino-MOF-MgO | Methyl Orange | Nanocrystalline nature provides a larger surface area and more active sites for photocatalytic reactions. | unn.edu.ng |
| MMT-Cu3TiO5 | Orange G | Bentonite support provides a large surface area for dye adsorption and extends light absorption into the visible range. | mdpi.com |
| CaFe2O4 | Acid Orange II | Active sites on the catalyst surface facilitate ozone decomposition to form reactive oxygen species (•OH and •O2−) which attack adsorbed dye molecules. | rsc.org |
| Iron-Carbon Micro-Electrolysis | Direct Blue 15 | Higher initial dye concentrations can lead to the occupation of active sites (Fe2+/Fe3+), reducing the decomposition of H2O2 and the formation of •OH. | mdpi.com |
| K3PMo12O40/WO3 | Methyl Orange | Ultrasound enhances the generation of electron-hole pairs, leading to the formation of •OH radicals that interact with and degrade the dye. | rsc.org |
| TiO2 (P25 Degussa) | Direct Blue 15 | At pH > 6.8, the negatively charged catalyst surface repels the anionic dye, leading to lower adsorption and degradation rates. | mdpi.com |
| Cu2(OH)3NO3 | Direct Blue 15 | The presence of CuO impurity in the catalyst promotes the redox Cu(II)/Cu(I) cycle, enhancing the catalytic oxidation of the dye. | researchgate.net |
| Natural Zeolite | Direct Orange 39 | The porous structure of zeolite provides a surface for the dye to adsorb and interact with plasma-generated reactive species. | acs.org |
Environmental Behavior and Remediation Technologies for Direct Orange 15
Environmental Fate and Transport Mechanisms of Direct Orange 15
The environmental behavior of this compound is governed by its chemical structure and properties, which influence its movement and persistence in various environmental compartments.
Direct dyes, including this compound, are characterized by their solubility in water, which facilitates their transport in aquatic environments. mst.dk As ionic compounds, they tend to dissociate in aqueous solutions, which generally leads to high to moderate mobility in soil and sediment. mst.dk This mobility means they can be transported over significant distances in surface and groundwaters.
The octanol-water partition coefficient (Kow) is another key parameter, with low Kow values indicating hydrophilicity and a preference for the aqueous phase. Estimated Kow values for ionic azo dyes are typically very low, further suggesting their potential for mobility in water. mst.dk However, the actual environmental distribution is a balance between their water solubility and their tendency to adsorb to charged particles in the environment.
The persistence of a chemical is the length of time it remains in the environment before being broken down. mdpi.com Azo dyes like this compound are designed to be chemically and photolytically stable to ensure their effectiveness as colorants. mst.dk This inherent stability contributes to their environmental persistence.
The electron-withdrawing nature of the azo group (–N=N–) makes these compounds less susceptible to aerobic oxidation, meaning they tend to persist in oxygen-rich environments. mst.dk Consequently, they often show poor results in standard short-term tests for aerobic biodegradability. mst.dk Stability against microbial degradation is also a desirable property for the application of these dyes, which inadvertently contributes to their persistence in the environment. mst.dk
Photolysis, or degradation by sunlight, is not considered a significant degradation pathway for most azo dyes, despite their absorption of visible and UV light. mst.dk Under anaerobic conditions, such as those found in deep sediments, the azo linkage can be reductively cleaved, leading to the formation of potentially harmful aromatic amines. researchgate.net The half-life of such compounds can be long, with some persistent organic pollutants having half-lives of up to 12 years in soil. mdpi.com While specific half-life data for this compound in water, soil, or sediment is scarce, the general characteristics of azo dyes point towards a tendency to persist, particularly under aerobic conditions. mst.dkatlantis-press.com
Aquatic Mobility and Partitioning
Advanced Oxidation Processes (AOPs) for this compound Degradation
Given the limitations of conventional wastewater treatment methods in degrading recalcitrant molecules like this compound, Advanced Oxidation Processes (AOPs) have emerged as effective alternatives. ijcce.ac.irdntb.gov.uaresearchgate.net AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing complex organic pollutants into simpler, less harmful substances like CO2 and H2O. dntb.gov.uascirp.org
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), which, upon activation by light, generates the requisite ROS for dye degradation. mdpi.combeilstein-journals.org When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating an electron-hole pair (e-/h+). beilstein-journals.orgijcce.ac.ir
The primary mechanisms in photocatalytic degradation are:
Oxidation by holes (h+): The holes in the valence band can directly oxidize the dye molecules adsorbed on the catalyst's surface. researchgate.net
Oxidation by hydroxyl radicals (•OH): The holes can also react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals. researchgate.net
Reduction by superoxide (B77818) radicals (•O2−): The electrons in the conduction band can react with dissolved oxygen to produce superoxide radicals, which can also participate in the degradation process. researchgate.netmdpi.com
Research on the photocatalytic degradation of similar dyes, such as Direct Orange 26, has demonstrated the efficacy of this method. For instance, using a BiGdO3 photocatalyst under visible light, the degradation of Direct Orange 26 was found to follow first-order reaction kinetics with a rate constant of 0.0046 min⁻¹. scirp.org The mechanism is believed to involve the generation of ROS that attack the chromophoric azo bond, leading to decolorization and eventual mineralization.
Photocatalytic Degradation of Various Orange Dyes
| Dye | Catalyst | Light Source | Key Finding | Reference |
|---|---|---|---|---|
| Direct Orange 26 | BiGdO3 | Visible Light | Degradation followed first-order kinetics with a rate constant of 0.0046 min⁻¹. | scirp.org |
| Orange II | Self-sensitized TiO2 | Visible Light (λ > 400 nm) | Degradation was mainly due to direct oxidation by holes (h+) and superoxide radicals (•O2−). | mdpi.com |
| Methyl Orange | Bi2O3-NiO | Sunlight | Enhanced photocatalytic activity attributed to the separation of positive holes and electrons in the heterojunction. | beilstein-journals.org |
The Fenton process is a homogeneous AOP that utilizes Fenton's reagent, a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+), to generate hydroxyl radicals. bioline.org.br The reaction is most effective under acidic conditions (typically pH 2-4). bioline.org.br The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Studies on the degradation of structurally similar azo dyes, such as Direct Blue 15, provide insight into the potential effectiveness of Fenton oxidation for this compound. For Direct Blue 15, complete decolorization was achieved within 50 minutes under optimal conditions. pjoes.com
Optimal Conditions for Fenton Oxidation of Direct Blue 15
| Parameter | Optimal Value |
|---|---|
| pH | 4.0 |
| [H₂O₂] | 2.8 × 10⁻³ mol/L |
| H₂O₂/Fe²⁺ ratio | 100:1 |
| Temperature | 30 °C |
| Kinetic Rate Constant (k) | 0.1694 min⁻¹ |
Data from a study on Direct Blue 15, used as a proxy for this compound. pjoes.com
The Fenton and photo-Fenton processes have been shown to be highly effective for the decolorization and mineralization of various azo dyes. researchgate.netscispace.commdpi.com For example, an iron-carbon micro-electrolysis system coupled with H2O2 achieved 98% decolorization and 40% Total Organic Carbon (TOC) removal for Direct Blue 15. rsc.org
Ozonation is another powerful AOP that utilizes ozone (O3), a strong oxidant, to degrade organic pollutants. ijcce.ac.ir Ozone can react with pollutants through two primary pathways:
Direct oxidation: Molecular ozone directly attacks the electron-rich moieties of the dye molecule, such as the azo bond. raco.cat
Indirect oxidation: Ozone decomposes in water, particularly at higher pH, to form hydroxyl radicals, which then non-selectively oxidize the organic compounds. raco.cat
Studies have shown that for direct dyes, a higher ozone dosage is generally required for color removal compared to other dye classes like reactive dyes. jwent.net However, ozonation is effective in breaking the chromophores of the dyes, leading to rapid decolorization. jwent.net A significant advantage of ozonation is its ability to enhance the biodegradability of the wastewater, making it a suitable pre-treatment step for conventional biological treatment. jwent.net
Combining ozonation with other processes, such as UV irradiation (O3/UV) or catalysts (catalytic ozonation), can further enhance degradation efficiency by promoting the generation of hydroxyl radicals. For instance, the use of CaFe2O4 nanocatalysts in the ozonation of Acid Orange II significantly improved both the decolorization rate and the total organic carbon (TOC) removal efficiency compared to ozonation alone. raco.cat While direct ozonation might achieve high color removal, the complete mineralization of the dye and its intermediates often requires these enhanced or combined processes. raco.cat
Ozonation and Combined Ozonation Processes
Adsorption and Biosorption for this compound Removal
Adsorption is a widely applied physicochemical process for dye removal due to its design simplicity, operational ease, and high efficiency. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Biosorption is a specific type of adsorption that utilizes biological materials, such as microbial biomass or agricultural waste, as the adsorbent. asianpubs.org
A variety of low-cost and commercially available materials have been investigated for their potential to adsorb direct dyes from aqueous solutions. The effectiveness of an adsorbent is often linked to its surface area, porosity, and the presence of functional groups on its surface. tsijournals.com
Activated Carbon (AC): AC is a highly effective and commonly used adsorbent due to its large surface area and porous structure. rroij.comrsc.org Activated carbons derived from various agricultural by-products, such as orange peels, rice husks, and lemongrass leaves, have been successfully used to remediate water contaminated with dyes. rsc.orggnest.org In a comparative study, activated carbon produced from hazelnut shells showed effective removal of direct dyes, though raw clays (B1170129) like kaolinite (B1170537) and montmorillonite (B579905) also demonstrated significant capacity.
Clay Minerals: Clays such as kaolinite and montmorillonite are considered effective and inexpensive adsorbents for direct dyes. A study on Direct Orange 26 (DO26), a structurally similar azo dye, found that halloysite (B83129), a type of aluminosilicate (B74896) clay mineral, could effectively adsorb the dye. journalssystem.com Furthermore, acid activation of the halloysite was shown to increase its adsorption capacity several-fold, making it a promising alternative to more expensive adsorbents like activated carbon. journalssystem.com
Natural Carbonaceous Materials: Low-grade, natural carbon resources have been explored as cost-effective alternatives to activated carbon. Materials such as peat, lignite (B1179625) (brown coal), and hard coal have been successfully used to remove Direct Orange 26 from water. pan.plbibliotekanauki.pl Lignite contains carboxyl and phenolic hydroxyl functional groups that contribute to its cation exchange capacity and ability to adsorb organic compounds. bibliotekanauki.pl Comparative studies show these materials have viable adsorption capacities for azo dyes. bibliotekanauki.pl Other agricultural wastes like orange peels have also been used as biosorbents for dye removal. asianpubs.orgneliti.com
Below is a data table comparing the maximum adsorption capacities of various natural adsorbents for Direct Orange 26.
| Adsorbent Material | Maximum Adsorption Capacity (q_m), mg/g | Reference |
|---|---|---|
| Peat (PT) | 17.7 | bibliotekanauki.pl |
| Lignite (BC) | 15.1 | bibliotekanauki.pl |
| Hard Coal (HC) | 13.8 | bibliotekanauki.pl |
To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to experimental data.
Adsorption Kinetics: Kinetic models describe the rate at which a dye is removed from solution. The pseudo-first-order and pseudo-second-order models are most commonly used. For the adsorption of Direct Orange 26 onto peat, lignite, and hard coal, the pseudo-second-order model provided the best fit to the experimental data. pan.plbibliotekanauki.pl This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. bibliotekanauki.pl In contrast, a study on an unspecified Direct Orange dye with rice husk carbon found the adsorption mechanism was better described by a pseudo-first-order model. gnest.org
Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are widely applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. bibliotekanauki.pl For Direct Orange 26, the Langmuir isotherm best described the equilibrium adsorption on natural carbonaceous materials like peat, lignite, and hard coal. pan.plbibliotekanauki.pl This indicates a homogeneous, monolayer adsorption process. bibliotekanauki.pl Conversely, the adsorption of a Direct Orange dye on rice husk carbon was better fitted by the Freundlich isotherm model. gnest.org
The table below summarizes kinetic and isotherm parameters for the adsorption of Direct Orange 26 on natural carbonaceous materials.
| Adsorbent | Kinetic Model | k₂ (g/μmol·min) | Isotherm Model | q_m (mg/g) | Reference |
|---|---|---|---|---|---|
| Peat (PT) | Pseudo-Second-Order | 0.073 | Langmuir | 17.7 | bibliotekanauki.pl |
| Lignite (BC) | Pseudo-Second-Order | 0.074 | Langmuir | 15.1 | bibliotekanauki.pl |
| Hard Coal (HC) | Pseudo-Second-Order | 0.072 | Langmuir | 13.8 | bibliotekanauki.pl |
The efficiency of the adsorption process is significantly affected by environmental conditions.
pH: The pH of the solution is a critical parameter, as it influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. pan.pl For anionic dyes like this compound, adsorption is generally more favorable at lower pH values. Studies on Direct Orange 26 showed that adsorption was highest in an acidic medium (pH ≈ 2.5) and decreased as the pH increased. pan.pl At low pH, the adsorbent surface becomes positively charged, which enhances the electrostatic attraction between the surface and the anionic dye molecules (sulfonate groups). asianpubs.orgpan.pl
Ionic Strength: The presence of salts in wastewater can affect adsorption efficiency. However, for the adsorption of Direct Orange 26 on both natural carbonaceous materials and halloysite, increasing the ionic strength (by adding sodium sulfate (B86663) or sodium chloride) did not have a significant effect on removal efficiency. journalssystem.compan.pl In other systems, high ionic strength can sometimes decrease adsorption by creating competition for active sites or enhance it through a "salting-out" effect. rroij.comresearchgate.net
Temperature: The effect of temperature reveals the thermodynamic nature of the adsorption process. An increase in adsorption with temperature indicates an endothermic process, which may be attributed to an increase in the number of molecules with sufficient energy for the chemical reaction (chemisorption). asianpubs.org This was observed for the removal of a direct orange dye using rice husk carbon, where removal efficiency increased from 69.2% to 85% as the temperature rose from 20 to 100 °C. gnest.org Conversely, a decrease in adsorption with increasing temperature indicates an exothermic process, where lower temperatures are favorable. ijpsat.orgdeswater.com
Adsorption Kinetics and Isotherm Models
Biodegradation and Bioremediation of this compound
Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down hazardous pollutants into less toxic substances. nih.gov This approach is considered cost-effective and environmentally friendly for treating textile effluents containing synthetic dyes. ijert.orgopenbiotechnologyjournal.com The process can occur through biosorption onto microbial biomass or, more permanently, through enzymatic biodegradation. nih.govopenbiotechnologyjournal.com
Research has demonstrated the successful decolorization and degradation of various direct orange dyes by specific microbial strains. For example, Pseudomonas fluorescens has been shown to effectively decolorize Direct Orange 102 under aerobic conditions, with its efficiency influenced by nutrients, pH, and temperature. ijert.org Various algal species have also been reported to decolorize Direct Orange 26. openbiotechnologyjournal.com Bacterial consortia, or mixed cultures, are often more effective than pure cultures because they can perform a more complete degradation of the complex dye molecule through the synergistic action of multiple enzymes. envirobiotechjournals.comnih.gov
The biodegradation of azo dyes like this compound is typically a two-stage process involving reductive and oxidative reactions. nih.gov
Reductive Cleavage of the Azo Bond: The crucial first step is the breaking of the azo bond (–N=N–), which is responsible for the dye's color. mdpi.comnih.gov This reaction is a reduction catalyzed by enzymes called azoreductases and typically occurs under anaerobic or anoxic (low oxygen) conditions. nih.gov The cleavage of the azo bond results in the formation of smaller, colorless, but potentially carcinogenic aromatic amines. acs.org
Aerobic Degradation of Aromatic Amines: The aromatic amines produced in the first step are subsequently degraded, usually under aerobic conditions. rsc.org This second stage involves enzymes such as monooxygenases and dioxygenases, which catalyze the hydroxylation and eventual cleavage of the aromatic rings. rsc.org This process breaks down the amines into smaller aliphatic compounds that can then be utilized by microorganisms as carbon and energy sources, ideally leading to complete mineralization into carbon dioxide (CO₂) and water (H₂O). mdpi.com
A proposed degradation pathway for the related C.I. Direct Blue 15 dye, identified through GC-MS analysis, showed that the initial cleavage of the azo bonds resulted in intermediates such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com These intermediates were then further broken down into compounds like anti-pentenoic acid and phenol (B47542) before eventual mineralization. mdpi.com A similar pathway, involving initial azo bond reduction followed by aerobic degradation of the resulting amines, is expected for this compound.
Enzymatic Decolorization Mechanisms
The enzymatic breakdown of azo dyes like this compound is a key focus of bioremediation research. This process relies on the catalytic activity of specific enzymes produced by microorganisms, which can cleave the chromophoric azo bonds (–N=N–), leading to the loss of color. The primary mechanisms involve reductive and oxidative enzymes. frontiersin.org
The initial and most critical step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond. frontiersin.org This reaction is catalyzed by enzymes known as azoreductases, which are found in a wide range of bacteria. nih.gov Azoreductases are flavoproteins that transfer electrons from donors like NADH or NADPH to the azo dye, breaking the nitrogen-nitrogen double bond and forming colorless aromatic amines. bhu.ac.in This process can occur under both anaerobic and, in some cases, aerobic conditions, although anaerobic environments are generally more favorable for the initial decolorization step. frontiersin.orgmdpi.com
Oxidative enzymes also play a significant role, particularly in the subsequent degradation of the aromatic amines produced from the initial reduction, and sometimes in the direct decolorization of the dye. researchgate.net Ligninolytic enzymes, primarily produced by white-rot fungi, are highly effective in this regard due to their non-specific, free-radical-based mechanism. Key oxidative enzymes include:
Laccase: A multi-copper oxidase that catalyzes the oxidation of various phenolic and non-phenolic compounds, using molecular oxygen as the final electron acceptor. nih.govtandfonline.com Its action can be enhanced by the presence of mediators. nih.gov Studies on the related dye Direct Blue 15 have shown that laccase plays a crucial role in its degradation by the fungus Trametes versicolor. nih.gov
Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These are heme-containing peroxidases that require hydrogen peroxide (H₂O₂) for their catalytic activity. nih.gov They generate highly reactive radicals that can attack the complex structure of azo dyes. tandfonline.com
The table below summarizes the key enzymes involved in the decolorization of azo dyes.
| Enzyme | Type | Cofactor/Mediator | Mechanism of Action | Microbial Source (Examples) |
| Azoreductase | Reductase | NADH/NADPH, Flavins | Reductive cleavage of the azo bond to form aromatic amines. frontiersin.orgbhu.ac.in | Bacteria (Enterococcus faecalis, Clostridium perfringens), Intestinal Microbiota. nih.gov |
| Laccase | Oxidase | Copper ions, O₂ | Oxidation of phenolic and non-phenolic compounds, including aromatic amines. nih.govtandfonline.com | Fungi (Trametes versicolor), Bacteria. nih.govnih.gov |
| Lignin Peroxidase (LiP) | Peroxidase | H₂O₂, Heme | H₂O₂-dependent oxidation of a wide range of aromatic compounds. nih.gov | Fungi (Phanerochaete chrysosporium). tandfonline.com |
| Manganese Peroxidase (MnP) | Peroxidase | H₂O₂, Heme, Mn²⁺ | Oxidation of Mn²⁺ to Mn³⁺, which then oxidizes phenolic substrates and aromatic amines. nih.govtandfonline.com | Fungi (Trametes versicolor). tandfonline.com |
| NADH-DCIP Reductase | Reductase | NADH | Part of a multifunctional oxidase system involved in the bioremediation of xenobiotics. bhu.ac.in | Bacteria. bhu.ac.in |
Identification of Biodegradation Products
Identifying the intermediate and final products of this compound biodegradation is crucial for assessing the detoxification efficiency of a remediation process. The initial enzymatic cleavage of the azo bonds results in the formation of aromatic amines, which can sometimes be more toxic than the parent dye. wur.nl Complete mineralization to CO₂, H₂O, and inorganic salts is the ultimate goal.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and identify these degradation products. nih.govnih.gov While specific studies on the biodegradation products of this compound are limited, research on structurally similar diazo dyes, such as Direct Blue 15, provides valuable insights.
For instance, a study on the degradation of Direct Blue 15 by Streptomyces albidoflavus identified several metabolites using GC-MS analysis, indicating the breakdown of the parent molecule into smaller fragments. nih.govnih.gov Another investigation using iron-carbon micro-electrolysis coupled with H₂O₂ for Direct Blue 15 degradation also identified several intermediate products, proposing a detailed degradation pathway. mdpi.com Conversely, some highly efficient degradation processes, such as the treatment of Direct Blue 15 with the fungus Trametes versicolor, resulted in no detectable metabolites by GC-MS, suggesting complete or near-complete mineralization. nih.gov
The table below lists potential biodegradation products based on studies of similar azo dyes.
| Parent Dye | Treatment Method | Identified Products/Metabolites | Analytical Technique | Reference |
| Direct Blue 15 | Streptomyces albidoflavus | Benzene (B151609), biphenyl (B1667301), and naphthalene (B1677914) derivatives. | GC-MS, FTIR, HPLC | nih.govnih.gov |
| Direct Blue 15 | Iron-Carbon Micro-electrolysis + H₂O₂ | Products included derivatives of naphthalene and biphenyl resulting from azo bond cleavage. | GC-MS, UV-Vis | mdpi.com |
| Reactive Orange 107 | Anaerobic-Aerobic Treatment | Various sulfonated transformation products. | ICP-MS, Q-TOF-MS | nih.gov |
| Methyl Orange | Franconibacter sp., 1MS | Naphthalene, 2-methoxy, 2-oxopropinomide, Dimethyl sulfoxide. | GC-MS | researchgate.net |
Integrated Remediation Systems for this compound
Due to the complex and recalcitrant nature of azo dyes like this compound, a single treatment method is often insufficient to achieve complete removal and detoxification. wur.nl Integrated remediation systems, which combine two or more processes, have proven to be much more effective. mdpi.com These systems are designed to overcome the limitations of individual technologies by creating a synergistic effect.
A widely successful approach is the combination of anaerobic and aerobic biological treatment stages. wur.nl
Anaerobic Stage: This initial stage is highly effective for decolorization. Under anaerobic conditions, microorganisms use the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bonds and the formation of aromatic amines. wur.nlwur.nl
Aerobic Stage: The effluent from the anaerobic stage, now containing colorless aromatic amines, is passed to an aerobic reactor. In the presence of oxygen, different microbial communities can effectively degrade and mineralize these aromatic intermediates, which are often resistant to anaerobic breakdown. nih.govmdpi.com This sequential process ensures both color removal and reduction of toxicity and chemical oxygen demand (COD). tandfonline.com
Another powerful integrated approach involves combining biological treatments with Advanced Oxidation Processes (AOPs). AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to non-selectively oxidize a broad range of organic pollutants. ijcce.ac.irufsm.br Common AOPs include:
Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺), with or without UV light, to generate hydroxyl radicals. ufsm.brnih.gov
Ozonation and UV/H₂O₂: These methods also generate powerful oxidizing agents to break down complex dye molecules. ijcce.ac.ir
These chemical processes can be used as a pre-treatment to break down the complex dye structure into more biodegradable forms for subsequent biological treatment, or as a post-treatment to remove residual pollutants and color. For example, the iron-carbon micro-electrolysis process, a type of AOP, has been successfully coupled with H₂O₂ to degrade Direct Blue 15. mdpi.com
The table below outlines various integrated systems used for the remediation of azo dyes.
| Integrated System | Description | Advantages | Target Dye Examples |
| Sequential Anaerobic-Aerobic | An anaerobic reactor for decolorization via azo bond reduction, followed by an aerobic reactor to degrade the resulting aromatic amines. mdpi.comwur.nl | High efficiency in both color and COD removal; mineralization of toxic intermediates. nih.gov | Reactive Orange 107, various textile effluents. nih.govmdpi.com |
| AOP + Biological Treatment | An AOP (e.g., Fenton, Ozonation) is used as a pre- or post-treatment for a biological reactor. ufsm.br | Enhances overall biodegradability; can handle high dye concentrations and toxicity. | Various dyes, including Reactive Orange 122. ufsm.br |
| Micro-electrolysis + H₂O₂ | Uses iron-carbon micro-electrolysis to generate reducing agents ([H]) and •OH radicals from H₂O₂ to degrade the dye. mdpi.com | Efficient decolorization and TOC removal without the need for microorganisms. | Direct Blue 15. mdpi.com |
| Constructed Wetland + Bacterial Treatment | A nature-based solution combining the filtration and plant-uptake mechanisms of a wetland with targeted bacterial degradation. researchgate.net | Eco-friendly, low cost, and effective in reducing COD, BOD, and dye concentration. | Methyl Orange, mixed textile wastewater. researchgate.net |
Advanced Analytical and Detection Methods for Direct Orange 15
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the capability to separate complex mixtures into their individual components. For a compound like Direct Orange 15, both liquid and gas chromatography play vital roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for analyzing the dye in its intact form. photochemcad.comnajah.edu While specific, validated HPLC methods exclusively for this compound are not extensively detailed in publicly available literature, methods for structurally similar direct dyes, such as Direct Orange 34, provide a strong framework for its analysis. unl.pt
A typical HPLC analysis for direct dyes involves a reversed-phase (RP) column, often a C18 column, which separates compounds based on their hydrophobicity. unl.pt A mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer is used to elute the dye from the column. unl.ptcabidigitallibrary.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. fda.gov For enhanced separation of anionic dyes like this compound, an ion-pairing agent such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB) can be added to the mobile phase. unl.pt
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting dye at its maximum absorption wavelength (λmax). unl.ptcabidigitallibrary.org This allows for both identification, based on retention time and spectral data, and quantification, based on peak area. The use of Ultra-Performance Liquid Chromatography (UPLC), which employs smaller particle size columns, can offer even faster analysis times and improved resolution. gimitec.comchemnet.com
Table 1: Representative HPLC Conditions for Analysis of Direct Dyes
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 | unl.pt |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) with 0.45 M CTAB | unl.pt |
| Flow Rate | 0.5 mL/min | unl.pt |
| Detection | Diode Array Detector (DAD) at the dye's λmax | unl.ptcabidigitallibrary.org |
| Temperature | Ambient or controlled (e.g., 35°C) | |
This compound, being an azo dye, has the potential to break down under reductive conditions to form aromatic amines. Some of these amines are carcinogenic and are therefore subject to strict regulation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of these volatile and semi-volatile breakdown products. cabidigitallibrary.org The dye itself is not suitable for GC analysis due to its low volatility, but its metabolites are readily analyzable by this technique.
The standard procedure involves a reductive cleavage of the azo bond, typically using sodium dithionite, to release the constituent aromatic amines. cabidigitallibrary.org These amines are then extracted from the aqueous matrix using an organic solvent. chinainterdyes.com To improve their volatility and chromatographic behavior, the extracted amines are often derivatized before GC-MS analysis. najah.edu
The GC separates the individual amines based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the aromatic amines. najah.edu This technique is highly sensitive and is the basis for standard methods for testing textiles and other materials for banned azo dyes.
Table 2: Common Aromatic Amines Potentially Formed from Azo Dyes and Analyzed by GC-MS
| Aromatic Amine | Analytical Technique | Reference(s) |
|---|---|---|
| Benzene (B151609) derivatives | GC-MS | najah.edumdpi.com |
| Naphthalene (B1677914) derivatives | GC-MS | najah.edumdpi.com |
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Methods for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of colored compounds like this compound in solution. ontosight.ai This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of this compound, a UV-Vis spectrophotometer is used to measure the absorbance of the sample at the wavelength of maximum absorbance (λmax). ontosight.ai For orange-colored dyes, this is typically in the range of 400-500 nm. researchgate.netresearchgate.netacs.org By comparing the absorbance of an unknown sample to a calibration curve prepared from standards of known concentration, the concentration of the dye in the sample can be accurately determined.
This method is particularly useful for monitoring the progress of dye degradation or adsorption in wastewater treatment studies, where the decrease in color intensity corresponds to a reduction in dye concentration. ontosight.ai While highly effective for simple solutions, its accuracy can be affected by the presence of other light-absorbing substances in more complex mixtures.
Table 3: Application of UV-Vis Spectrophotometry in Dye Analysis
| Application | Principle | Key Parameter | Source(s) |
|---|---|---|---|
| Concentration Measurement | Beer-Lambert Law | Maximum Absorbance (λmax) | ontosight.aiworlddyevariety.com |
Novel Sensor Technologies for this compound Detection
Recent research has focused on the development of novel sensor technologies for the rapid, sensitive, and on-site detection of azo dyes. These sensors offer advantages over traditional laboratory-based methods in terms of speed, portability, and cost-effectiveness. lcms.cz
Electrochemical Sensors: These sensors detect dyes based on their electrochemical properties, specifically the redox reactions of the azo group. lcms.cz The sensor typically consists of a working electrode, a reference electrode, and a counter electrode. When a potential is applied, the dye undergoes oxidation or reduction at the working electrode, generating a current that is proportional to its concentration. gimitec.com To enhance sensitivity and selectivity, the working electrode is often modified with materials such as carbon nanotubes, graphene, or metal nanoparticles, which increase the electrode's surface area and catalytic activity. unl.ptlcms.cz Techniques like cyclic voltammetry and square wave voltammetry are commonly employed. gimitec.com
Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled with a transducer to detect the target analyte. For azo dyes, enzyme-based biosensors often use enzymes like laccase or azoreductase, which can degrade the dye. The detection mechanism can be based on measuring the consumption of a substrate (e.g., oxygen) or the generation of a product during the enzymatic reaction. These biosensors can offer high specificity for the target dye. While specific biosensors for this compound have not been widely reported, the principles have been successfully applied to other azo dyes and could be adapted for its detection.
Table 4: Overview of Novel Sensor Technologies for Azo Dye Detection
| Sensor Type | Principle of Detection | Key Features | Potential Application for this compound | Source(s) |
|---|---|---|---|---|
| Electrochemical Sensor | Redox reaction of the azo group at a modified electrode. | High sensitivity, rapid response, potential for miniaturization. | On-site monitoring of industrial wastewater. | gimitec.comlcms.cz |
| Biosensor (Enzyme-based) | Catalytic degradation of the dye by an immobilized enzyme. | High specificity, potential for use in complex matrices. | Selective detection in environmental or food samples. | |
Theoretical and Computational Studies of Direct Orange 15
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for investigating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical phenomena.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is particularly favored for its balance of accuracy and computational cost, making it suitable for relatively large molecules like azo dyes. dokumen.pub In studies of dyes, DFT is applied to optimize the molecular geometry, calculating the most stable three-dimensional conformation of the molecule.
For a molecule like Direct Orange 15, DFT calculations would begin by defining the initial coordinates of its atoms. The theory is then used to calculate the electron density and the corresponding energy of the system. By iteratively adjusting the atomic positions to minimize the total energy, the most stable, or ground-state, geometry can be determined. From this optimized structure, a wealth of electronic properties can be calculated, including the distribution of electron density, molecular orbital energies, and the electrostatic potential. researchgate.netaip.org While specific DFT studies focused solely on this compound are not prominent in the literature, research on similar dyes like Direct Orange 26 demonstrates that this approach is effective for analyzing structure stability and vibrational properties. nih.gov The application of DFT provides a foundational understanding of the molecule's intrinsic electronic characteristics, which govern its color, solubility, and interactions with other materials. researchgate.net
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Egap).
This energy gap is a critical parameter for determining a molecule's stability and reactivity. scholarsresearchlibrary.comchemmethod.com A molecule with a small energy gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased polarizability is associated with higher chemical reactivity and lower kinetic stability. researchgate.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactive tendencies of a molecule. These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. While specific values for this compound require dedicated computational analysis, the principles remain universally applicable.
Table 1: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (Egap) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. chemmethod.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of the molecule to a change in its electron configuration. Hard molecules have a large Egap. scholarsresearchlibrary.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table is based on established principles of conceptual DFT. researchgate.netscholarsresearchlibrary.com
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com Unlike quantum chemical methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, allowing for the investigation of larger systems and longer timescales. mdpi.com
For this compound, MD simulations could be employed to study its interactions with its environment. For example, simulations could model the dye molecules in an aqueous solution to understand their solubility and aggregation behavior. They can also be used to investigate the process of dyeing by simulating the interaction between the dye molecules and a substrate, such as cotton fibers. These simulations provide insights into the binding mechanisms, the orientation of the dye on the fiber surface, and the influence of environmental factors like temperature and pH on the dyeing process. Although specific MD studies on this compound are not detailed in existing literature, the methodology is well-suited for exploring these complex intermolecular interactions. biorxiv.orgresearchgate.net
Prediction of Degradation Pathways and Intermediates via Computational Modeling
Computational modeling is a valuable tool for predicting the degradation pathways of organic compounds, including azo dyes. acs.org Software programs can use knowledge bases of known chemical reactions to predict how a molecule like this compound might break down under various conditions (e.g., oxidative, reductive, photolytic). acs.org
The most common point of initial attack in the degradation of azo dyes is the cleavage of the nitrogen-nitrogen double bond (–N=N–). This reductive cleavage breaks the chromophore, leading to the decolorization of the dye and the formation of smaller aromatic amine intermediates. Computational models can predict these primary intermediates based on the structure of the parent dye. Further degradation steps, such as desulfonation, deamination, and aromatic ring opening, can also be modeled to predict the full degradation pathway down to smaller, non-toxic molecules. While experimental studies are needed for validation, computational predictions can guide the development of effective wastewater treatment strategies. researchgate.net
Table 2: Hypothetical Degradation Intermediates of this compound via Azo Bond Cleavage
| Parent Compound | Degradation Step | Potential Intermediates |
|---|---|---|
| This compound | Reductive Cleavage of Azo Bonds | 4-aminonaphthalene-1,3-disulfonic acid |
| 4'-amino-[1,1'-biphenyl]-3,3'-disulfonic acid | ||
| Further Degradation | Simpler aromatic and aliphatic compounds |
This table presents a hypothetical pathway based on the known structure of this compound and common degradation mechanisms of diazo dyes.
Structure-Activity Relationship (SAR) Studies for this compound
Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its properties or biological activity. nih.gov For a dye, the "activity" can refer to various properties, including its color (wavelength of maximum absorbance), binding affinity to a substrate, lightfastness, or solubility.
A systematic SAR study on this compound would involve synthesizing a series of analogues where specific parts of the molecule are modified, and then measuring the resulting change in properties. mdpi.com Key structural features that could be modified include:
The number and position of sulfonic acid (–SO₃H) groups: These groups are crucial for water solubility and influence the dye's interaction with fibers.
Substituents on the aromatic rings: Adding different functional groups could alter the electronic properties of the chromophore, thereby tuning the color of the dye.
The biphenyl (B1667301) linkage: Modifying the connection between the two naphthalene-based ring systems could impact the molecule's conformation and dyeing properties.
By correlating these structural changes with observed properties, a predictive model can be built. researchgate.netresearchgate.net Such studies are fundamental for the rational design of new dyes with improved performance characteristics. There are currently no specific SAR studies for this compound in the reviewed literature.
Future Research Directions and Emerging Applications of Direct Orange 15
Development of Next-Generation Remediation Technologies
Future research is focused on creating highly efficient, sustainable, and cost-effective technologies for removing Direct Orange 15 from industrial effluents. These efforts are centered on enhancing biological degradation pathways and developing advanced adsorbent materials.
Bioremediation is a promising eco-friendly approach. optica.org Studies have shown that various microorganisms can decolorize and degrade azo dyes. For instance, bacteria from the Pseudomonas and Bacillus genera have demonstrated significant potential in breaking down dyes like Reactive Orange 16 and Direct Orange 39. researchgate.netiwaponline.com Future work aims to genetically engineer microorganisms for superior degradation capabilities and to develop robust bioreactor systems for large-scale industrial use. aip.org The use of microbial consortia, which combine the metabolic capabilities of different species, is another key area of investigation for enhancing the breakdown of complex dye molecules. iwaponline.com
Phytoremediation, which uses plants to decontaminate soil and water, is also being explored as a "green" tool. arabjchem.org Research into plant and rhizospheric microbe systems that can mineralize textile waste is an active field. arabjchem.org
In parallel, the development of advanced, low-cost adsorbents is a major research thrust. While traditional methods like adsorption on activated carbon are effective, their cost is a limiting factor. Researchers are investigating the efficacy of natural carbonaceous materials like peat, lignite (B1179625), and hard coal, as well as industrial byproducts such as silica (B1680970) fume, as economical alternatives for adsorbing dyes like Direct Orange 26. acs.orgmdpi.com Studies show that the adsorption capacity of these materials is strongly dependent on factors like pH and the presence of other ions. mdpi.com
Table 1: Selected Next-Generation Remediation Methods for Azo Dyes
| Remediation Method | Agent | Target Dye | Key Findings & Future Direction |
|---|---|---|---|
| Bioremediation | Pseudomonas aeruginosa strain BCH | Direct Orange 39 | Rapid biodegradation and decolorization. Future work involves optimizing bioreactor conditions. researchgate.net |
| Bioremediation | Bacillus species | General Azo Dyes | Various Bacillus species effectively remediate dyes through biosorption and enzymatic action. Research is exploring mixed cultures for enhanced efficiency. tandfonline.com |
| Adsorption | Natural Carbonaceous Materials (Peat, Lignite, Hard Coal) | Direct Orange 26 | Effective removal from aqueous solutions, highly dependent on pH. Research aims to optimize and scale up use of these low-cost materials. mdpi.com |
| Adsorption | Silica Fume (Industrial Waste) | Direct Orange 26 | High removal efficiency (95.26%) under optimized conditions. Represents a viable use of industrial waste for environmental remediation. acs.org |
| Phytoremediation | Plant & Microbial Systems | General Textile Dyes | Use of plants like Blumea malcolmii for sulfonated azo dyes shows promise. Future research focuses on plant-microbe synergistic systems. arabjchem.org |
Exploration of Novel Catalytic Systems for Degradation
Advanced Oxidation Processes (AOPs), particularly those involving novel catalytic systems, represent a frontier in the complete mineralization of this compound into benign substances like CO2 and H2O. researchgate.net Research is heavily focused on photocatalysis and other catalytic oxidation methods.
Photocatalysis utilizes semiconductor materials to generate highly reactive radicals upon light irradiation, which then degrade the dye molecules. researchgate.net Recent advances include the development of heterojunction photocatalysts, such as Bi2SmSbO7/ZnBiYO4, which have shown remarkable efficiency. tandfonline.com In a study, this novel heterojunction achieved a 99.10% removal rate of a direct orange dye under visible light irradiation within 160 minutes, demonstrating superior performance by enhancing the separation of photogenerated electron-hole pairs. tandfonline.com Other research has explored doping semiconductor metal oxides like TiO2 and ZnO to narrow their band gap, thereby increasing their photocatalytic activity under visible light. tandfonline.com
Catalytic wet peroxide oxidation (CWPO) is another area of interest, where catalysts are used to decompose hydrogen peroxide into powerful hydroxyl radicals. ontosight.ai Novel magnetic catalysts, such as magnetic activated carbon supporting copper (MCAC), are being developed. ontosight.ai These catalysts are not only effective in degrading dyes but are also easily separable from the treated water using a magnetic field, which simplifies the process and allows for catalyst reuse.
Table 2: Emerging Catalytic Systems for Azo Dye Degradation
| Catalytic System | Catalyst Type | Target Dye | Degradation Efficiency & Conditions |
|---|---|---|---|
| Photocatalysis | Bi2SmSbO7/ZnBiYO4 Heterojunction | Direct Orange | 99.10% removal in 160 min under visible light. tandfonline.com |
| Photocatalysis | Natural Zeolite with Plasma | Direct Orange 39 | Zeolite acts as a catalyst in plasma-based degradation, showing significant potential for mineralization. mdpi.com |
| Catalytic Oxidation | Pd-catalyzed system with H₂O₂ | Orange II | Almost complete removal of COD in a very short residence time. |
| Catalytic Wet Peroxide Oxidation (CWPO) | Magnetic Activated Carbon-Copper (MCAC) | Direct Violet | High degradation rate (90.16%) and reusability. ontosight.ai |
Advanced Materials Science Applications (excluding basic properties)
Beyond its traditional role as a colorant for textiles and paper, future research envisions the integration of this compound and similar azo compounds into advanced functional materials. chemrevlett.comtandfonline.com The defining azo bond (-N=N-) and its associated chromophoric system provide unique photoresponsive and electronic properties that can be harnessed for high-technology applications. tandfonline.comresearchgate.net
Optical Data Storage: The photoisomerization (trans-cis) capability of azo dyes is a key area of exploration for high-density optical data storage. aip.orgtandfonline.com Linearly polarized light can induce birefringence in polymer films doped with azo dyes, allowing for data to be written, while subsequent thermal processes can erase it, making the media reversible. tandfonline.com Future research could focus on optimizing polymers containing this compound for enhanced photosensitivity and stability for WORM (write-once-read-many) or erasable storage devices. aip.orgspiedigitallibrary.org
Liquid Crystal Displays (LCDs): Azo dyes are being investigated for the photo-alignment of liquid crystals, a non-contact technique that avoids the static charges and mechanical damage associated with traditional rubbing methods. researchgate.nettandfonline.comrsc.org Thin films of specific azo dyes, when exposed to polarized UV light, can orient liquid crystal molecules, a crucial step in manufacturing LCDs, including advanced active-matrix displays. rsc.orgspiedigitallibrary.org
Nonlinear Optical (NLO) Materials: Azo dyes exhibit significant third-order nonlinear optical properties, which are valuable for applications like optical switching and limiting. optica.orgresearchgate.neteurekaselect.com Incorporating this compound into polymeric waveguides could lead to the development of materials whose refractive index can be controlled by light, a foundational property for various photonic devices. wikipedia.org
Chemical Sensors: The ability of azo dyes to act as chromogenic chemosensors is an emerging application. acs.orgresearchgate.netresearchgate.net The color of the dye can change upon binding with specific metal cations or anions, enabling naked-eye detection. researchgate.net Research into modifying the structure of this compound could yield selective and sensitive sensors for environmental monitoring or biological diagnostics. tandfonline.comresearchgate.net
Interdisciplinary Research with this compound (e.g., environmental engineering, materials chemistry)
Addressing the challenges and unlocking the potential of this compound necessitates a deeply interdisciplinary approach, primarily at the intersection of environmental engineering and materials chemistry.
Environmental Engineering focuses on the practical application and system-level integration of new remediation technologies. nih.gov This includes designing and optimizing bioreactors for microbial degradation, developing large-scale adsorption columns using novel low-cost materials, and implementing catalytic treatment systems for industrial wastewater. researchgate.net Engineers evaluate the feasibility, efficiency, and cost-effectiveness of these technologies in real-world scenarios, ensuring they can be scaled from the laboratory to industrial plants. nih.gov
Materials Chemistry provides the foundational innovations for these engineering solutions. Materials chemists and scientists are at the forefront of synthesizing and characterizing the next generation of materials. This includes designing photocatalysts with tailored band gaps for higher efficiency under visible light, creating magnetic nanocatalysts for easy separation, and functionalizing polymer films with azo dyes for applications in optical data storage or liquid crystal displays. aip.orgtandfonline.comrsc.org The synergy is clear: materials chemistry creates the advanced materials, and environmental engineering designs the systems to apply them effectively for remediation. nih.gov This collaborative effort is crucial for developing sustainable solutions to dye pollution and for creating new, high-value applications for compounds like this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Direct Orange 26 |
| Direct Orange 39 |
| Reactive Orange 16 |
| Orange II |
| Direct Violet |
| Direct Blue 15 |
| Titanium dioxide (TiO2) |
| Zinc oxide (ZnO) |
| Hydrogen peroxide (H₂O₂) |
| Bi2SmSbO7/ZnBiYO4 |
| Ti-SBA-15 |
| Carbon dioxide (CO2) |
Q & A
Q. What statistical frameworks are suitable for analyzing variability in dye-uptake efficiency across cellulose derivatives?
- Methodological Answer: Apply multivariate analysis (PCA or PLS) to correlate material properties (crystallinity, porosity) with dye uptake. Use error propagation models to quantify uncertainty in batch-to-batch comparisons .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical reporting of negative results in this compound studies (e.g., failed degradation experiments)?
Q. What steps are critical for validating novel catalytic systems for this compound degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
